molecular formula C5H3ClN2S B1430203 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile CAS No. 25069-00-5

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile

Cat. No.: B1430203
CAS No.: 25069-00-5
M. Wt: 158.61 g/mol
InChI Key: HMGYCNGIPRCGJE-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular weight of 158.61 . It is used in the synthesis of various substances, including drugs, agrochemicals, and dyes.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One commonly used method involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate in the presence of potassium ethoxide, followed by chlorination and formylation . Another method involves the reaction of 2-chloropropene with isothiocyanate and chlorosulfonyl in a solvent such as chloroform .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H3ClN2S/c1-3-4(2-7)5(6)9-8-3/h1H3 . This indicates that the compound contains a thiazole ring, which is a type of heterocyclic compound .


Physical and Chemical Properties Analysis

This compound is a crystalline colorless substance with a melting point of 45-48°C . It is slightly soluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .

Safety and Hazards

The safety information available indicates that 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile may cause eye damage and skin irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

Future Directions

The future directions for 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile could involve its use in the synthesis of new pharmaceuticals and agrochemicals. Given its diverse biological activities, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for thiazole derivatives . It is also used as an intermediate in the synthesis of insecticides .

Properties

IUPAC Name

5-chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c1-3-4(2-7)5(6)9-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGYCNGIPRCGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00780719
Record name 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25069-00-5
Record name 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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